L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine
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Overview
Description
L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in biological processes. This specific compound is composed of seven amino acids: proline, tyrosine, valine, ornithine, tyrosine, and leucine, with a diaminomethylidene group attached to the ornithine residue.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid (leucine) is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid (tyrosine) is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (ornithine, valine, tyrosine, proline).
Cleavage: The completed peptide is cleaved from the resin and deprotected.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acylation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for potential therapeutic applications, such as targeting specific receptors or enzymes.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
L-Prolyl-L-tyrosyl-L-valyl-L-ornithyl-L-tyrosyl-L-leucine: Similar structure but lacks the diaminomethylidene group.
L-Prolyl-L-tyrosyl-L-valyl-L-ornithyl-L-tyrosyl-L-phenylalanine: Similar structure with phenylalanine instead of leucine.
Uniqueness
L-Prolyl-L-tyrosyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucine is unique due to the presence of the diaminomethylidene group, which can confer distinct chemical and biological properties. This group may enhance the peptide’s stability, binding affinity, or specificity for certain targets.
Properties
CAS No. |
863754-74-9 |
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Molecular Formula |
C40H59N9O9 |
Molecular Weight |
810.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C40H59N9O9/c1-22(2)19-32(39(57)58)48-36(54)30(20-24-9-13-26(50)14-10-24)47-35(53)29(8-6-18-44-40(41)42)45-38(56)33(23(3)4)49-37(55)31(21-25-11-15-27(51)16-12-25)46-34(52)28-7-5-17-43-28/h9-16,22-23,28-33,43,50-51H,5-8,17-21H2,1-4H3,(H,45,56)(H,46,52)(H,47,53)(H,48,54)(H,49,55)(H,57,58)(H4,41,42,44)/t28-,29-,30-,31-,32-,33-/m0/s1 |
InChI Key |
CLKCYCVBMFLJCS-FSJACQRISA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CCCN3 |
Origin of Product |
United States |
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